1H-1,2,4-Triazole-1-carboximidamide
Description
1H-1,2,4-Triazole-1-carboximidamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a carboximidamide group at the 1-position. Its hydrochloride salt (CAS: 19503-26-5) is commercially available and used in pharmaceutical and agrochemical research . Structurally, it differs from other triazole derivatives by the arrangement of nitrogen atoms in the triazole ring and the positioning of functional groups, which influence its electronic properties and reactivity .
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-triazole-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5/c4-3(5)8-2-6-1-7-8/h1-2H,(H3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIOIIJXUJXYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
1H-1,2,4-Triazole-1-carboximidamide serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially antifungal agents. Its unique chemical structure allows for the modification of drug properties to enhance efficacy and minimize side effects. For instance, its derivatives have been explored for their potential to inhibit specific enzymes linked to various diseases.
Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for enzymes such as urease and carbonic anhydrase. These enzymes are significant in conditions like bacterial infections and glaucoma. The inhibition mechanism involves disrupting enzyme activity, which can lead to therapeutic benefits in treating these conditions .
Agricultural Chemicals
Fungicidal Properties
In agriculture, this compound is employed for its fungicidal properties. It is incorporated into agrochemical formulations aimed at protecting crops from fungal diseases, thereby enhancing agricultural productivity and contributing to food security .
Enhancing Crop Protection
The compound's ability to improve crop resilience against pathogens is vital in modern agriculture. Its application helps reduce the reliance on broad-spectrum fungicides that may harm beneficial organisms and the environment .
Biochemical Research
Metabolic Pathway Insights
In biochemical studies, this compound is utilized to explore metabolic pathways and enzyme interactions. Researchers leverage its properties to investigate cellular processes that could lead to the identification of new therapeutic targets .
Potential Therapeutic Applications
The exploration of this compound in biochemical contexts has revealed its potential as a scaffold for developing novel therapeutic agents. Its interactions with biological targets make it a candidate for further investigation in drug discovery.
Material Science
Novel Material Development
The compound is being researched for its potential in creating new materials with desirable properties such as improved thermal stability and chemical resistance. This application is particularly relevant for industries requiring robust materials that can withstand extreme conditions .
Analytical Chemistry
Reagent for Analytical Methods
In analytical chemistry, this compound is used as a reagent for detecting and quantifying other compounds. It plays a critical role in quality control processes within laboratories by aiding in the analysis of various substances .
Comparative Analysis of Structural Analogues
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 1H-1,2,4-Triazole | Contains a triazole ring | Commonly used in antifungal drugs |
| 5-Amino-1H-1,2,4-triazole | Contains an amino group on the triazole ring | Exhibits antibacterial properties |
| 3-Amino-1H-1,2,4-triazole | Similar triazole structure | Potential use in cancer therapy |
| 1H-Imidazole | Five-membered ring with two nitrogen atoms | Broader applications in medicinal chemistry |
The specific carboximidamide functional group combined with the triazole structure enhances the biological activity of this compound compared to other similar compounds.
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carboximidamide Derivatives
- Structural Difference : The 1,2,3-triazole isomer (e.g., 1H-1,2,3-Triazole-4-carboximidamide, CAS: 106913-58-0) has nitrogen atoms at positions 1, 2, and 3, compared to the 1,2,4-triazole arrangement. This alters hydrogen-bonding capacity and electronic distribution .
- Molecular Weight : The hydrochloride salt of the 1,2,3-triazole analog has a molecular weight of 297.81 g/mol, significantly higher than 1H-1,2,4-Triazole-1-carboximidamide hydrochloride (171.56 g/mol), suggesting differences in solubility and bioavailability .
1H-Pyrazole-1-carboximidamide Hydrochloride
- Core Heterocycle : Pyrazole contains two nitrogen atoms (positions 1 and 2) versus three in triazoles. This reduces ring aromaticity and alters metabolic stability .
- Applications : Pyrazole derivatives are less commonly associated with carboximidamide-mediated bioactivity, emphasizing the unique role of triazole nitrogen positioning in pharmacological interactions .
Antitumor Potential
- 1,2,3-Triazole-Thiadiazole Hybrids : Exhibit potent antitumor activity (e.g., compound 9b , IC50 = 2.94 µM against HepG2) due to thiadiazole’s electron-withdrawing effects enhancing target binding .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (HCl Salt) | Key Functional Groups |
|---|---|---|---|---|
| This compound HCl | C₃H₆ClN₅ | 171.56 | High (polar groups) | 1,2,4-Triazole, Carboximidamide |
| 1H-1,2,3-Triazole-4-carboximidamide HCl | C₁₂H₁₅ClN₅S | 297.81 | Moderate | 1,2,3-Triazole, Thiomethyl |
| 1H-Pyrazole-1-carboximidamide HCl | C₄H₇ClN₄ | 146.58 | High | Pyrazole, Carboximidamide |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
